O-H Bond Dissociation Enthalpy Modulation by Para-Substituent
The 4-benzhydryl (diphenylmethyl) substituent alters the O-H BDE relative to other 4-substituted analogs. While the exact BDE for 4-benzhydryl-2,6-di-tert-butylphenol was not directly reported in the core study, the investigation of six 4-substituted-2,6-di-tert-butylphenols established that the introduction of a 2,6-di-tert-butyl motif weakens the O-H bond by 3.6 to 10.3 kcal mol⁻¹ compared to the corresponding 4-substituted phenol lacking the ortho-tert-butyl groups [1]. The magnitude of this weakening is directly dependent on the electronic nature of the 4-substituent. The benzhydryl group, being an electron-donating aryl substituent, is expected to position the BDE of this compound within a specific, tunable range that differs from both electron-withdrawing (e.g., -CN) and smaller alkyl (e.g., -CH₃) analogs. This thermodynamic parameter is a primary determinant of HAT-based antioxidant activity.
| Evidence Dimension | O-H Bond Dissociation Enthalpy (BDE) Weakening Induced by 2,6-Di-tert-butyl Substitution |
|---|---|
| Target Compound Data | Specific BDE value not located in accessible public literature; falls within class range of 4-substituted-2,6-di-tert-butylphenols |
| Comparator Or Baseline | Range across six 4-substituted-2,6-di-tert-butylphenols vs. their non-tert-butylated 4-substituted phenol counterparts |
| Quantified Difference | O-H bond weakening of 3.6 to 10.3 kcal mol⁻¹ |
| Conditions | DMSO solvent; equilibrium acidity and oxidation potential measurements |
Why This Matters
Procurement decisions for hindered phenolic antioxidants should consider that even modest changes in the 4-substituent can shift BDE by several kcal mol⁻¹, directly altering the thermodynamic driving force for radical scavenging in specific application environments.
- [1] Bordwell, F. G., & Zhang, X.-M. (1995). Acidities and homolytic bond dissociation enthalpies of 4-substituted-2,6-di-tert-butylphenols. Journal of Physical Organic Chemistry, 8(8), 529–535. View Source
